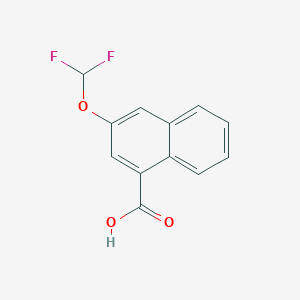

2-(Difluoromethoxy)naphthalene-4-carboxylic acid

Beschreibung

2-(Difluoromethoxy)naphthalene-4-carboxylic acid is a naphthalene derivative featuring a difluoromethoxy (-OCF₂H) substituent at position 2 and a carboxylic acid (-COOH) group at position 4.

Eigenschaften

Molekularformel |

C12H8F2O3 |

|---|---|

Molekulargewicht |

238.19 g/mol |

IUPAC-Name |

3-(difluoromethoxy)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H8F2O3/c13-12(14)17-8-5-7-3-1-2-4-9(7)10(6-8)11(15)16/h1-6,12H,(H,15,16) |

InChI-Schlüssel |

ABLAHYRIUHQJEP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Difluormethoxy)naphthalin-4-carbonsäure beinhaltet typischerweise die Einführung der Difluormethoxygruppe in den Naphthalinring, gefolgt von einer Carboxylierung. Ein übliches Verfahren umfasst die Reaktion von 2-Naphthol mit Difluormethylether in Gegenwart einer Base, um 2-(Difluormethoxy)naphthalin zu bilden. Dieser Zwischenstoff wird dann unter hohem Druck und Temperatur mit Kohlendioxid carboxyliert, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(Difluormethoxy)naphthalin-4-carbonsäure kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Das Verfahren beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Synthese können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Difluormethoxy)naphthalin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder Aldehyd umwandeln.

Substitution: Die Difluormethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriumhydrid (NaH) oder Organolithiumverbindungen beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation Naphthochinone liefern, während die Reduktion Naphthalinmethanol oder Naphthaldehyddderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C12H10F2O3

Molar Mass : Approximately 240.21 g/mol

Appearance : White to off-white crystalline solid

Density : ~1.25 g/cm³

Solubility : Soluble in organic solvents like ethanol and acetone

The presence of the difluoromethoxy group enhances the lipophilicity of the compound, which can lead to increased bioavailability and reactivity with biological targets.

Chemistry

2-(Difluoromethoxy)naphthalene-4-carboxylic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules and heterocycles, contributing to advancements in synthetic methodologies.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Difluoromethoxy)naphthalene-4-carboxylic acid | Naphthalene backbone with difluoromethoxy group | Enhanced lipophilicity |

| 1-Naphthoic acid | Lacks fluorine substituents | More hydrophilic |

| 3-(Difluoromethoxy)naphthalene-2-carboxylic acid | Different substitution pattern | Varying biological activities |

Biology

Research indicates that 2-(Difluoromethoxy)naphthalene-4-carboxylic acid may exhibit significant biological activities. Preliminary studies suggest its potential as a modulator of G-protein-coupled receptors (GPCRs) and ion channels, which are critical in various signaling pathways.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| GPCR Modulation | Interacts with specific GPCRs involved in signal transduction pathways |

| Enzyme Inhibition | Preliminary evidence of enzyme inhibition linked to disease processes |

| Lipophilicity | Enhanced due to difluoromethoxy substitution |

The compound's interactions with biological targets could pave the way for new therapeutic applications, particularly in treating conditions related to GPCR signaling pathways.

Medicine

The medicinal chemistry aspect of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid is particularly promising. Its structural characteristics suggest potential use as a precursor for drug development. Compounds with similar structures have been studied for anti-inflammatory and antimicrobial activities, indicating that this compound may also possess therapeutic properties.

Case Studies and Research Findings

- Study on Biological Activity : A study explored the interactions of naphthalene derivatives with phosphodiesterase enzymes, highlighting the potential of compounds like 2-(difluoromethoxy)naphthalene-4-carboxylic acid in modulating enzyme activity relevant to various diseases.

- Synthesis Methodologies : Various synthesis methods for producing this compound have been documented, emphasizing its versatility and importance as an intermediate in organic synthesis .

- Pharmacological Potential : Initial investigations have shown that derivatives of naphthalene carboxylic acids can inhibit specific enzymes associated with disease processes, suggesting that further research on 2-(difluoromethoxy)naphthalene-4-carboxylic acid could reveal valuable pharmacological applications .

Wirkmechanismus

Der Wirkungsmechanismus von 2-(Difluormethoxy)naphthalin-4-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Difluormethoxygruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen und so deren Aktivität modulieren. Die Carbonsäuregruppe kann auch eine Rolle bei der Löslichkeit und Bioverfügbarkeit der Verbindung spielen und so ihre Gesamtwirksamkeit beeinflussen .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and type of substituents on the naphthalene ring critically affect electronic properties and reactivity. Key analogs include:

*Calculated based on molecular formula C₁₂H₈F₂O₃.

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The difluoromethoxy group (-OCF₂H) in the target compound is more electron-withdrawing than methoxy (-OCH₃) or hydroxy (-OH) groups, increasing the acidity of the carboxylic acid (pKa ~2-3 estimated) compared to hydroxy-substituted analogs (pKa ~3-4) .

- Steric and Conformational Effects : The para positioning of -OCF₂H (position 2) and -COOH (position 4) allows resonance stabilization, whereas meta-substituted analogs (e.g., 3-(2,2-Difluoroethoxy)naphthalene-2-carboxylic acid) may exhibit reduced conjugation .

Physical Properties and Solubility

Substituents significantly influence solubility and melting points:

- Hydrophilicity : The -COOH group confers moderate water solubility, but the hydrophobic naphthalene core and -OCF₂H substituent reduce it. In contrast, hydroxy-substituted analogs (e.g., 6-Hydroxy-2-naphthalenecarboxylic acid) exhibit higher aqueous solubility due to -OH hydrogen bonding .

- Melting Points: Fluorinated analogs generally have higher melting points than non-fluorinated derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biologische Aktivität

2-(Difluoromethoxy)naphthalene-4-carboxylic acid is an aromatic compound featuring a naphthalene backbone with a difluoromethoxy group and a carboxylic acid functional group. This unique structure potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(difluoromethoxy)naphthalene-4-carboxylic acid is C12H9F2O3, indicating the presence of two fluorine atoms which contribute to its distinct chemical properties. The difluoromethoxy group enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological targets.

The biological activity of 2-(difluoromethoxy)naphthalene-4-carboxylic acid is primarily attributed to its ability to interact with specific biomolecular targets. The difluoromethoxy group can enhance hydrogen bonding capabilities, influencing binding affinities to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to observed therapeutic effects such as anti-inflammatory and anticancer activities.

Biological Activity Overview

Recent studies have investigated the potential biological activities of this compound, particularly focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Preliminary data suggest that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of naphthalene carboxylic acids have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The presence of electron-withdrawing groups like the difluoromethoxy moiety may enhance this inhibitory activity .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of naphthalene derivatives, including those containing difluoromethoxy groups:

- Inhibition of COX Enzymes : A study evaluated various naphthalene derivatives for their ability to inhibit COX-1 and COX-2 enzymes. Some derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating potential for therapeutic use in inflammatory diseases .

- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of related compounds against cancer cell lines. Results indicated that certain naphthalene derivatives had significant cytotoxicity with IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against MCF-7 cells, suggesting that structural modifications could enhance bioactivity .

Comparative Analysis

The unique substitution pattern of 2-(difluoromethoxy)naphthalene-4-carboxylic acid differentiates it from other similar compounds. Below is a comparison table highlighting structural features and potential biological activities:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| 2-(Difluoromethoxy)naphthalene-4-carboxylic acid | Naphthalene backbone with difluoromethoxy and carboxylic acid groups | Anti-inflammatory, anticancer |

| 3-(Difluoromethoxy)naphthalene-2-carboxylic acid | Different substitution pattern | Varies; potential anti-inflammatory |

| 1-Naphthoic acid | Lacks fluorine substituents | More hydrophilic; lower bioactivity |

| 1,5-Difluoronaphthalene | No carboxylic acid group | Potentially more volatile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.